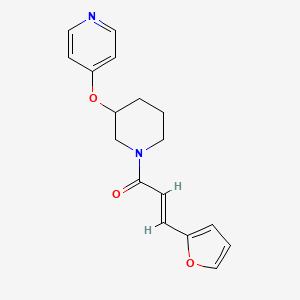

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a prop-2-en-1-one backbone. Key structural features include:

- Furan-2-yl group: An electron-rich heterocycle at position 3, known to enhance reactivity and biological activity in chalcones.

Chalcones are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-17(6-5-14-4-2-12-21-14)19-11-1-3-16(13-19)22-15-7-9-18-10-8-15/h2,4-10,12,16H,1,3,11,13H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJUBVIOENAMMZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Propenone Linker: This can be achieved through a Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and 3-(pyridin-4-yloxy)piperidin-1-yl)acetone under basic conditions.

Cyclization and Functional Group Interconversion: The intermediate product is then subjected to cyclization and functional group interconversion to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The propenone linker can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Piperidine/Piperazine-Containing Chalcones

Piperidine and piperazine substituents are common in bioactive chalcones due to their ability to modulate solubility and target binding.

Key Observations :

- LabMol-80 () demonstrates moderate yield (30%) and high melting point (182°C), suggesting thermal stability.

- Piperidine/pyridine hybrids (e.g., the target compound) may exhibit improved binding to enzymes or receptors compared to simpler analogs due to increased hydrogen-bonding capacity from the pyridinyloxy group.

Pyridine-Containing Chalcones

Pyridine rings enhance solubility and interaction with biological targets.

Key Observations :

- Pyridin-4-yl groups (as in the target compound) may offer stronger π-π stacking interactions compared to pyridin-2-yl derivatives.

Furan-Containing Chalcones

Furan substituents are associated with tyrosinase inhibition and anticancer activity.

Key Observations :

- Furan-containing chalcones (e.g., ) exhibit high yields (88–92%) and notable tyrosinase inhibitory activity, making them relevant for cosmetic or therapeutic applications.

- The target compound’s furan group may similarly contribute to antioxidant or enzyme-inhibitory properties.

Crystallographic and Structural Insights

Crystal structures of analogs reveal key stability factors:

Tyrosinase Inhibition

Furan-chalcone derivatives (e.g., ) inhibit tyrosinase, a key enzyme in melanin synthesis:

- (E)-3-(3,5-dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (): 24.5% yield, IC₅₀ = 12.3 µM.

- (E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (): 22.4% yield, IC₅₀ = 8.7 µM.

The target compound’s pyridinyloxy-piperidine group may enhance binding to tyrosinase’s active site through polar interactions.

Biological Activity

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a furan ring and a piperidine moiety linked through a propene chain, which contributes to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is , with a molecular weight of approximately 312.37 g/mol. The structure includes:

- Furan ring : Provides aromatic properties and potential for π-π stacking interactions.

- Pyridine ring : Acts as a ligand for various receptors and may enhance the compound's bioactivity.

- Piperidine moiety : Increases binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including our compound of interest. Research indicates that (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that this compound may inhibit cell growth by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

Chalcones have been recognized for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 35 |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, and compounds like (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one have been evaluated for their anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with various receptors, including those related to the immune response and cell proliferation.

- Oxidative Stress Induction : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of pancreatic cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.